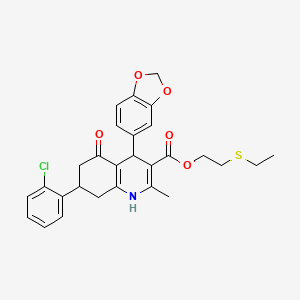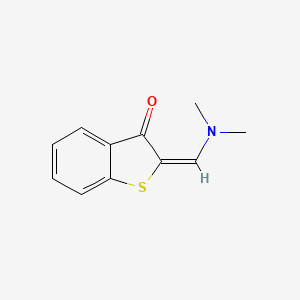![molecular formula C26H21NO3 B15027140 2-{(E)-2-[2-(benzyloxy)phenyl]ethenyl}quinolin-8-yl acetate](/img/structure/B15027140.png)
2-{(E)-2-[2-(benzyloxy)phenyl]ethenyl}quinolin-8-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1E)-2-[2-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-YL ACETATE is a complex organic compound that features a quinoline core substituted with a benzyloxyphenyl group and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-[2-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-YL ACETATE typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl intermediate.
Synthesis of the Quinolyl Intermediate: The quinoline core is synthesized through a series of reactions, including cyclization and functional group transformations.
Coupling Reaction: The benzyloxyphenyl intermediate is then coupled with the quinolyl intermediate using a palladium-catalyzed cross-coupling reaction.
Acetylation: The final step involves the acetylation of the coupled product to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1E)-2-[2-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-YL ACETATE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the ethenyl group can be reduced to form the corresponding alkane.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetate group under basic conditions.
Major Products
Oxidation: Benzyloxyphenyl aldehyde or benzyloxyphenyl carboxylic acid.
Reduction: 2-[(1E)-2-[2-(BENZYLOXY)PHENYL]ETHYL]QUINOLIN-8-YL ACETATE.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(1E)-2-[2-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-YL ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Used in the development of organic light-emitting diodes (OLEDs) due to its electronic properties.
Mécanisme D'action
The mechanism of action of 2-[(1E)-2-[2-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-YL ACETATE involves its interaction with specific molecular targets. In medicinal applications, it may intercalate into DNA, disrupting the replication process and leading to cell death. The benzyloxy group can also enhance its binding affinity to certain proteins, making it a potential inhibitor of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(1E)-2-[2-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-YL METHYL ETHER: Similar structure but with a methyl ether group instead of an acetate.
2-[(1E)-2-[2-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-YL BENZOATE: Similar structure but with a benzoate ester instead of an acetate.
Uniqueness
2-[(1E)-2-[2-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-YL ACETATE is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C26H21NO3 |
|---|---|
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
[2-[(E)-2-(2-phenylmethoxyphenyl)ethenyl]quinolin-8-yl] acetate |
InChI |
InChI=1S/C26H21NO3/c1-19(28)30-25-13-7-11-22-15-17-23(27-26(22)25)16-14-21-10-5-6-12-24(21)29-18-20-8-3-2-4-9-20/h2-17H,18H2,1H3/b16-14+ |
Clé InChI |
UIRFWSLOIPJOKN-JQIJEIRASA-N |
SMILES isomérique |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=CC=C3OCC4=CC=CC=C4 |
SMILES canonique |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=CC=C3OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-bromo-4-(propan-2-yl)phenoxy]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B15027079.png)
methanone](/img/structure/B15027087.png)
![(2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B15027091.png)
![ethyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15027094.png)

![7-Fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15027109.png)
![9-(3-bromophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B15027119.png)
![2-[(14,14-dimethyl-7-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]-N-phenylacetamide](/img/structure/B15027126.png)
![7-(4-chlorophenyl)-4-hydroxy-1-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B15027134.png)
![6-methyl-3-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15027144.png)
![2-(4-fluorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]butanamide](/img/structure/B15027145.png)
![Ethyl 2-{[(2,6-dimethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B15027153.png)
![(5Z)-3-cyclohexyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B15027159.png)
